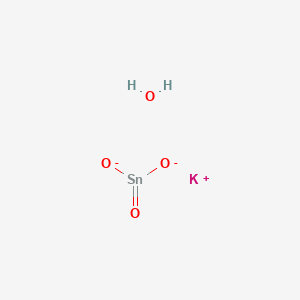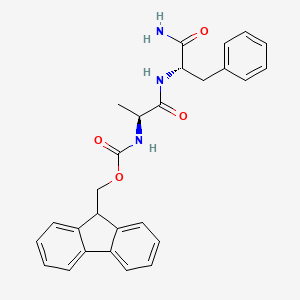![molecular formula C20H18O4 B13127845 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione CAS No. 92908-99-1](/img/structure/B13127845.png)
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This compound is characterized by the presence of methoxy and pent-1-en-3-yloxy substituents at the 1 and 8 positions of the anthracene-9,10-dione core.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the reaction of anthracene-9,10-dione with methoxy and pent-1-en-3-yloxy reagents under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and pent-1-en-3-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a fluorescent probe for studying biological processes. Its fluorescence properties make it suitable for imaging and tracking biological molecules.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its photophysical properties are valuable for creating efficient and durable electronic components.
Wirkmechanismus
The mechanism of action of 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, its interaction with DNA or RNA can inhibit the replication of cancer cells, making it a potential anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photon upconversion systems.
Anthraquinone: Used in the paper and pulp industry as a pulping aid and in the production of dyes.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
92908-99-1 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-methoxy-8-pent-1-en-3-yloxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O4/c1-4-12(5-2)24-16-11-7-9-14-18(16)20(22)17-13(19(14)21)8-6-10-15(17)23-3/h4,6-12H,1,5H2,2-3H3 |
InChI-Schlüssel |
BAQVPRVBOFDMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=C)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)


![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)









